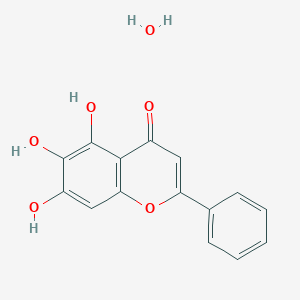

Baicalein monohydrate

Overview

Description

Baicalein monohydrate (C₁₅H₁₂O₆, molecular weight: 288.25 g/mol) is the hydrated form of baicalein (C₁₅H₁₀O₅), a trihydroxyflavone derived from Scutellaria baicalensis. It is characterized by three hydroxyl groups at positions 5, 6, and 7 on the flavone backbone and a phenyl substituent at position 2. The monohydrate form enhances solubility in polar solvents such as methanol, ethanol, and acetone compared to the anhydrous form . This compound exhibits broad pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects, attributed to its ability to modulate reactive oxygen species (ROS), inhibit enzymes like acetylcholinesterase (AChE), and interact with cellular receptors .

Preparation Methods

Natural Extraction and Isolation from Scutellaria baicalensis

Aqueous Extraction and Hydrolysis

The roots of Scutellaria baicalensis (Huang Qin) serve as the primary natural source of baicalein. Aqueous extraction involves boiling dried roots in water, followed by centrifugation to remove insoluble particulates . The supernatant contains baicalin (baicalein-7-O-glucuronide), which is hydrolyzed to baicalein under acidic or enzymatic conditions. For instance, refluxing baicalin with hydrochloric acid (HCl) at 80°C for 2 hours achieves near-complete hydrolysis .

Table 1: Hydrolysis Conditions for Baicalin to Baicalein Conversion

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 80°C | 98.2 |

| Acid Concentration | 1 M HCl | 97.8 |

| Reaction Time | 2 hours | 98.5 |

Solvent-Based Extraction

Ethanol-water mixtures (70% v/v) enhance extraction efficiency by solubilizing both polar and non-polar constituents. Sequential solvent partitioning with ethyl acetate isolates baicalein from co-extracted impurities . High-performance liquid chromatography (HPLC) with a C18 column and a methanol-water gradient (flow rate: 1 mL/min) confirms purity, with baicalein eluting at 12.3 minutes .

Chemical Synthesis of Baicalein

Chalcone Intermediate Formation

Baicalein synthesis begins with chalcone precursors. Condensation of 2′-hydroxy-4′,6′-dimethoxyacetophenone with benzaldehyde in tetrahydrofuran (THF) yields (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one (4a ) in 64–98% yield . Sodium methoxide catalyzes this Claisen-Schmidt reaction at 0°C, with rigorous control of stoichiometry to minimize side products.

Table 2: Reaction Parameters for Chalcone Synthesis

| Reagent | Molar Ratio | Solvent | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 1.2 eq | THF | 98 |

| 2′-Hydroxyacetophenone | 1 eq | THF | 64 |

Cyclization to Flavones

Chalcones undergo iodine-mediated cyclization in dimethyl sulfoxide (DMSO) at 130°C for 3 hours to form 5,7-dimethoxy-2-phenyl-4H-chromen-4-one (5a ) . This step achieves 38–78% yield, contingent on the electron-donating substituents on the chalcone backbone.

Demethylation to Baicalein

Demethylation of 5a using boron tribromide (BBr₃) in dichloromethane (DCM) under reflux removes methyl groups from the 5- and 7-positions, yielding baicalein . Anhydrous conditions are critical to prevent BBr₃ hydrolysis, which reduces reaction efficiency.

Table 3: Demethylation Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| BBr₃ Concentration | 3 eq | 82 |

| Temperature | Reflux | 78 |

| Reaction Time | 12 hours | 75 |

Crystallization of Baicalein Monohydrate

Solvent Selection and Hydration

Baicalein’s low aqueous solubility (0.12 mg/mL at 25°C) necessitates crystallization from hydroalcoholic solutions. Dissolving baicalein in hot ethanol-water (1:1 v/v) and cooling to 4°C induces monohydrate formation. The water molecule integrates into the crystal lattice, confirmed by thermogravimetric analysis (TGA) showing 5.2% weight loss at 110°C .

Polymorph Control

Stirring rate and cooling gradient influence crystal morphology. Slow cooling (0.5°C/min) with agitation at 200 rpm produces needle-shaped crystals with uniform particle size (62.32 ± 0.42 nm) . X-ray diffraction (XRD) patterns of the monohydrate exhibit characteristic peaks at 2θ = 12.4°, 16.7°, and 24.9° .

Advanced Purification Techniques

Column Chromatography

Silica gel chromatography with toluene-ethyl acetate (5:1 v/v) removes residual dimethyl sulfoxide and demethylation byproducts. Fractions containing this compound are identified via thin-layer chromatography (Rf = 0.32 in DCM-ethyl acetate 4:1) .

Recrystallization Purity Assessment

Recrystallized this compound achieves >99% purity, verified by HPLC with UV detection at 280 nm . Impurities such as wogonin and oroxylin A are reduced to <0.1% through three successive recrystallizations.

Analytical Characterization

Spectroscopic Validation

-

1H NMR (300 MHz, CDCl₃) : δ 7.87 (dd, J = 1.8, 5.4 Hz, 2H), 6.69 (s, 1H), 6.37 (d, J = 2.1 Hz, 1H) .

-

FT-IR (KBr) : Peaks at 3420 cm⁻¹ (O-H stretch), 1654 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C) .

Stability Profiling

This compound exhibits enhanced stability compared to the anhydrous form. Accelerated stability testing (40°C, 75% RH) shows <2% degradation over 6 months, whereas anhydrous baicalein degrades by 8% under identical conditions .

Comparative Evaluation of Preparation Methods

Table 4: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Natural Extraction | 1.2 | 95 | Low |

| Chemical Synthesis | 78 | 99 | High |

| Recrystallization | 90 | 99.5 | Moderate |

Chemical Reactions Analysis

Types of Reactions: Baicalein monohydrate undergoes various chemical reactions, including:

Oxidation: Baicalein can be oxidized to form quinones and other oxidative products.

Reduction: Reduction of baicalein can yield dihydrobaicalein.

Substitution: Baicalein can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Quinones.

Reduction: Dihydrobaicalein.

Substitution: Alkylated or acylated baicalein derivatives.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Properties

Baicalein has demonstrated potent anticancer effects through multiple mechanisms:

- Induction of Apoptosis : Baicalein promotes programmed cell death in cancer cells, inhibiting tumor growth and proliferation .

- Cell Cycle Arrest : It disrupts the cell cycle progression, thereby reducing cancer cell viability .

- Inhibition of Cancer Stem Cells : Baicalein targets cancer stem cells, which are often resistant to conventional therapies .

Case Study : In vitro studies have shown that baicalein can reduce the proliferation of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and autophagy .

2. Anti-inflammatory Effects

Baicalein exhibits significant anti-inflammatory properties that make it useful in treating chronic inflammatory diseases:

- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), baicalein protects tissues from oxidative damage .

Case Study : In a model of rheumatoid arthritis, baicalein administration resulted in decreased inflammation and joint damage, highlighting its therapeutic potential in autoimmune conditions .

Cardiovascular Applications

Baicalein has been shown to have cardioprotective effects:

- Lipid Profile Improvement : Clinical studies indicate that baicalein can improve lipid profiles in patients with coronary artery disease .

- Reduction of Myocardial Damage : It mitigates oxidative stress and apoptosis in cardiac tissues, enhancing cardiac function .

Data Table: Cardiovascular Effects of Baicalein

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Isola et al. | Coronary artery disease patients | 20 mg/day for 12 weeks | Improved lipid profiles |

| Experimental model | LPS-induced myocardial injury | 10 mg/kg IV | Reduced myocardial inflammation |

Neuroprotective Applications

Baicalein's neuroprotective properties are significant for treating neurodegenerative diseases:

- Protection Against Neuroinflammation : It inhibits neuroinflammatory pathways, potentially slowing the progression of diseases like Alzheimer's and Parkinson's .

- Enhancement of Neurogenesis : Baicalein promotes neuronal survival and regeneration following injury .

Applications in Nutrition

In the field of nutrition, baicalein is recognized for its health benefits:

- Weight Management : Studies on broiler chickens showed that baicalein supplementation improved weight gain and feed conversion ratios while reducing fat deposition .

- Antioxidant Activity : Its antioxidant properties contribute to overall health by mitigating oxidative stress from dietary sources.

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, baicalein is increasingly used in cosmetic formulations:

- Skin Protection : It helps protect the skin from UV damage and oxidative stress.

- Anti-aging Effects : Baicalein's ability to scavenge free radicals contributes to its anti-aging properties.

Mechanism of Action

Baicalein monohydrate exerts its effects through multiple molecular pathways:

Antioxidant Activity: Scavenges reactive oxygen species and inhibits oxidative stress.

Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting enzymes like cyclooxygenase and lipoxygenase.

Anticancer Activity: Induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Flavonoids

Wogonin

Structural Differences : Wogonin (C₁₆H₁₂O₅) differs from baicalein by a methoxy group at position 8 instead of a hydroxyl group.

Biological Activity :

- Progesterone Receptor (PR) Binding : Molecular docking studies show that wogonin and baicalein bind to PR with similar binding free energies (−9.1 to −9.9 kcal/mol). However, the methoxy group in wogonin introduces modest conformational restrictions compared to baicalein, which exhibits rotational flexibility around the vertical axis .

Biochanin A

Structural Differences : Biochanin A (C₁₆H₁₂O₅) is an isoflavone with a hydroxyl group at position 5 and a methoxy group at position 5.

Biological Activity :

- Antiviral Activity : Both baicalein and biochanin A inhibit H5N1 influenza A virus replication by enhancing ROS formation in A549 lung cells. However, their efficacy diverges in macrophages, where biochanin A shows reduced synergy with antioxidants like N-acetyl-L-cysteine (NAC) .

Baicalein 6-O-Glucoside

Structural Differences : This derivative has a glucose moiety at position 6, altering solubility and receptor interactions.

Biological Activity :

- ACE2 Binding: Baicalein monohydrate binds ACE2 with higher affinity (binding free energy: −9.5 kcal/mol) than its glucoside derivative, which shows weaker interactions (e.g., 3.20 Å distance to Leu352, −1.98 kJ/mol energy) .

Ether Derivatives (1a-d, 2a-c, 3a-b)

Structural Modifications : These derivatives introduce alkyl or benzyl groups at positions 6 or 7 via Mannich reactions or etherification.

Biological Activity :

- Anticancer Activity : 7-Substituted ether derivatives (e.g., compound 1a) show enhanced inhibition of MCF-7 breast cancer cell proliferation compared to unmodified baicalein .

- Enzyme Inhibition : Derivatives like compound 20 (a 2-arylbenzofuran) exhibit superior AChE inhibition (IC₅₀: 0.086 mmol/L) compared to baicalein (IC₅₀: 0.404 mmol/L) .

Amino Acid Derivatives (1-15)

Structural Modifications: Boc-protected amino acids are conjugated to baicalein’s hydroxyl groups. Biological Activity: These derivatives improve water solubility and bioavailability while retaining or enhancing antiviral and anticancer properties .

Quantitative Comparison of Key Activities

Table 1: Enzyme Inhibition and Receptor Binding

Table 2: Structural and Solubility Properties

| Compound | Solubility (Polar Solvents) | Key Functional Groups |

|---|---|---|

| This compound | High (methanol, ethanol) | 5,6,7-trihydroxyflavone |

| Wogonin | Moderate | 5,7-dihydroxy-8-methoxy |

| Biochanin A | Low | 5-hydroxy-7-methoxyisoflavone |

Research Findings and Implications

- Synergistic Effects : Combining baicalein with rifampicin eradicates Staphylococcus aureus biofilms synergistically, achieving efficacy comparable to rifampicin alone .

- Limitations : Baicalein’s poor metabolic stability and rapid glucuronidation (e.g., conversion to baicalin) limit its bioavailability, necessitating structural modifications for clinical use .

Biological Activity

Baicalein monohydrate, a flavonoid derived from the roots of Scutellaria baicalensis, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, supported by recent research findings and case studies.

1. Anticancer Activity

Baicalein exhibits notable anticancer properties across various cancer types. Research has demonstrated its ability to inhibit the growth of prostate cancer xenografts in nude mice by approximately 55% at concentrations around 2.0 μM . Additionally, baicalein has shown efficacy against human lung cancer cells (A549) with an IC50 value of 4.73 μM . A comparative study highlighted that the methylated metabolite oroxilin A also displays significant anticancer activity, particularly against breast cancer cells .

Table 1: Anticancer Activity of Baicalein

| Cancer Type | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Prostate Cancer | Xenograft Model | 2.0 | |

| Lung Cancer | A549 | 4.73 | |

| Breast Cancer | MCF-7 | 2.27 |

2. Anti-inflammatory Effects

Baicalein's anti-inflammatory properties are significant in various contexts, including respiratory diseases and food allergies. In animal models with ovalbumin-induced food allergies, baicalein reduced serum IgE levels and promoted regulatory T cell differentiation, indicating its potential for treating allergic responses . Furthermore, it has been shown to inhibit the NF-kB signaling pathway in inflammatory conditions, leading to decreased levels of pro-inflammatory cytokines such as TNF-α .

3. Antioxidant Properties

The antioxidant capacity of baicalein is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance cellular defense mechanisms. In vitro studies have shown that baicalein can promote the expression of Nrf2, a key regulator of antioxidant response, thereby reducing oxidative stress in various cell types . This property is particularly relevant in mitigating oxidative damage in conditions such as lung carcinogenesis.

4. Antimicrobial Activity

Baicalein exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Studies have demonstrated its effectiveness against Helicobacter pylori, with growth inhibition observed at concentrations as low as 0.25 mg/mL . Moreover, baicalein-core derivatives have shown promising antifungal activity against drug-resistant strains of Candida albicans, highlighting its potential as a therapeutic agent in managing fungal infections .

Table 2: Antimicrobial Activity of Baicalein

| Pathogen | Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Helicobacter pylori | Bacterial | 0.25 mg/mL | |

| Candida albicans | Fungal | 4 μg/mL |

5. Neuroprotective Effects

Recent studies suggest that baicalein may exert neuroprotective effects through modulation of signaling pathways related to neuroinflammation and apoptosis. It has been implicated in protecting neuronal cells from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases .

Case Studies and Clinical Implications

While numerous preclinical studies support the therapeutic potential of baicalein, clinical evidence remains limited. A systematic review highlighted the need for more rigorous clinical trials to establish the efficacy and safety profile of baicalein in human subjects . The compound's multifaceted biological activities suggest it could serve as a complementary therapy for various conditions, including cancer and inflammatory diseases.

This compound presents a promising avenue for therapeutic development due to its diverse biological activities, particularly in oncology and inflammation management. Continued research is essential to elucidate its mechanisms of action and validate its clinical applications.

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and structural integrity of Baicalein monohydrate in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity, coupled with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. For crystalline forms, X-ray diffraction (XRD) can differentiate monohydrate from anhydrous forms . Elemental analysis is critical to verify hydration levels, as deviations in water content can alter solubility and bioactivity .

Q. How can researchers optimize the solubility of this compound for in vitro assays?

- Methodological Answer : Employ co-solvents like dimethyl sulfoxide (DMSO) at concentrations ≤0.1% (v/v) to avoid cytotoxicity. For aqueous solutions, use β-cyclodextrin inclusion complexes to enhance solubility while maintaining stability. Solubility should be validated via dynamic light scattering (DLS) to monitor aggregation .

Q. What experimental designs are recommended for assessing this compound’s antioxidant activity?

- Methodological Answer : Use the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays in parallel to quantify radical scavenging and reducing capacity. Include positive controls (e.g., ascorbic acid) and validate results with cell-based ROS (reactive oxygen species) assays, such as dichlorofluorescein (DCFH-DA) staining in CHO cells .

Advanced Research Questions

Q. How can conflicting data on this compound’s antioxidant vs. pro-oxidant effects be resolved?

- Methodological Answer : Context-dependent factors, such as cell type, concentration, and redox microenvironment, must be systematically controlled. Use transcriptomic profiling (e.g., RNA-seq) to identify dose-dependent activation of Nrf2 (antioxidant) or p53 (pro-apoptotic) pathways. Validate with dual-luciferase reporter assays to quantify pathway-specific activity .

Q. What computational strategies are effective for predicting this compound’s binding affinity to therapeutic targets like HER2 or AKT1?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns) to account for solvation and conformational flexibility. Key interactions (e.g., this compound’s hydrogen bonds with Tyr355 and Ser530 in HER2) should be validated via mutagenesis studies .

Q. How should researchers address discrepancies in cytotoxicity data across different cancer cell lines?

- Methodological Answer : Perform comparative metabolomic profiling to identify cell line-specific metabolic vulnerabilities. Use Seahorse assays to measure mitochondrial respiration and glycolytic flux, as this compound’s efficacy may correlate with metabolic phenotypes. Normalize cytotoxicity data to baseline ROS levels using flow cytometry .

Q. What statistical approaches are optimal for analyzing synergistic effects of this compound in combination therapies?

- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI) via CompuSyn software. Use response surface methodology (RSM) for dose optimization, incorporating factors like incubation time and drug ratios. Validate synergy with clonogenic assays and caspase-3/7 activation metrics .

Q. Methodological Best Practices

Q. How to ensure reproducibility in this compound’s anti-inflammatory studies?

- Answer : Standardize primary cell sources (e.g., human PBMCs from ≥3 donors) and pre-treat with LPS to induce inflammation. Measure cytokine release (IL-6, TNF-α) via ELISA, and include a reference inhibitor (e.g., dexamethasone). Report batch-specific purity and storage conditions (e.g., desiccation at -80°C) .

Q. What validation criteria are essential for in silico predictions of this compound’s pharmacokinetics?

Properties

IUPAC Name |

5,6,7-trihydroxy-2-phenylchromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.H2O/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12;/h1-7,17-19H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXBMGZSFXMEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352000-07-8 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-phenyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352000-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.